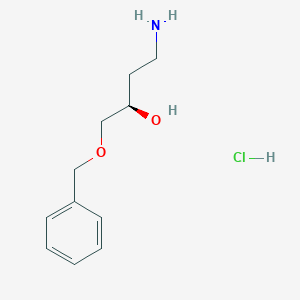

(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride

Description

Structural Characterization of (2R)-4-Amino-1-(benzyloxy)butan-2-ol Hydrochloride

Molecular Constitution and Stereochemical Analysis

The molecular framework of (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride is characterized by the molecular formula C₁₁H₁₈ClNO₂ with a molecular weight of 231.72 grams per mole. The parent compound, prior to hydrochloride salt formation, exhibits the molecular formula C₁₁H₁₇NO₂ and maintains a molecular weight of 195.26 grams per mole. The structural architecture incorporates a four-carbon backbone featuring a secondary hydroxyl group at the 2-position, an amino group at the 4-position, and a benzyloxy substituent at the 1-position, creating a complex arrangement of polar and lipophilic domains.

The stereochemical notation (2R) indicates the absolute configuration at the secondary carbon bearing the hydroxyl group, establishing the three-dimensional spatial arrangement of substituents around this chiral center. The compound's structural representation through Simplified Molecular-Input Line-Entry System notation appears as C1=CC=C(C=C1)COCC@@HO, which clearly delineates the stereochemical designation and connectivity pattern. The International Chemical Identifier string InChI=1S/C11H17NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m1/s1 provides additional stereochemical information through the /t11-/m1/s1 descriptor, confirming the R-configuration at the specified chiral center.

The presence of multiple functional groups creates distinct electronic environments within the molecule. The benzyloxy group contributes aromatic character and enhances lipophilicity, while the amino and hydroxyl groups provide sites for hydrogen bonding interactions. This functional group diversity establishes the compound as a versatile intermediate in synthetic chemistry applications, particularly in the development of pharmaceutical compounds requiring specific stereochemical arrangements.

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallographic analysis represents the gold standard for absolute configuration determination in chiral organic compounds. The technique involves three fundamental steps: crystal preparation, X-ray diffraction data collection, and computational structure refinement to produce a detailed three-dimensional model of the molecular arrangement. For (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride, crystallographic studies would require high-quality single crystals typically larger than 0.1 millimeters in all dimensions, with minimal internal defects such as cracks or twinning.

The crystallographic data collection process involves exposing the crystal to monochromatic X-rays while systematically rotating the sample to record diffraction patterns from multiple orientations. Each compound produces a unique diffraction fingerprint based on its molecular arrangement and crystal packing, with data sets typically containing tens of thousands of individual reflections. The subsequent computational analysis combines these diffraction data with chemical information to refine the atomic positions and determine the absolute stereochemistry.

Advanced crystallographic techniques such as PLATON SQUEEZE methodology may be necessary when dealing with disordered solvent molecules within the crystal lattice. This computational tool calculates solvent contributions to structure factors through back-Fourier transformation of electron density maps, enabling more accurate structure determination even in the presence of crystallographic disorder. The SQUEEZE procedure interfaces with modern refinement programs and can handle complex cases including twinned structures containing disordered solvents.

The determination of absolute configuration relies on anomalous scattering effects, particularly when heavy atoms or specific X-ray wavelengths are employed. For the hydrochloride salt of (2R)-4-amino-1-(benzyloxy)butan-2-ol, the presence of chlorine atoms enhances the anomalous scattering signal, facilitating more reliable absolute configuration assignment. The crystallographic analysis would confirm the R-configuration at the 2-position carbon and provide detailed bond lengths, angles, and intermolecular interactions within the crystal structure.

Conformational Dynamics in Solution Phase

Solution-phase conformational analysis reveals the dynamic behavior of (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride under physiological and synthetic conditions. Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational preferences and molecular mobility in various solvent systems. The compound exhibits multiple rotatable bonds, particularly around the C-C and C-O linkages, creating a complex conformational landscape influenced by steric interactions, electronic effects, and solvent-mediated stabilization.

The benzyloxy substituent introduces significant conformational flexibility through rotation around the benzyl-oxygen bond and the oxygen-carbon linkage to the butanol backbone. These rotational degrees of freedom create distinct conformational families that may exhibit different physical and chemical properties. The amino group at the 4-position can adopt various orientations relative to the hydroxyl group at the 2-position, potentially forming intramolecular hydrogen bonds that stabilize specific conformations.

Solvent effects play a crucial role in determining conformational populations in solution. Polar protic solvents such as water and alcohols can form hydrogen bonds with both the amino and hydroxyl groups, potentially stabilizing extended conformations that maximize solvent-solute interactions. Conversely, apolar solvents may favor more compact conformations that minimize unfavorable interactions between polar groups and the hydrophobic environment.

Temperature-dependent nuclear magnetic resonance studies can reveal the energetic barriers between different conformational states and provide insights into the dynamic behavior of the molecule. Variable-temperature experiments may show coalescence of nuclear magnetic resonance signals as molecular motion increases, providing quantitative information about conformational exchange rates and activation energies.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The structural relationship between (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride and its stereoisomeric counterparts provides valuable insights into the influence of stereochemistry on molecular properties and biological activity. The enantiomeric form, (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride, possesses identical physical properties in achiral environments but exhibits dramatically different behavior in chiral systems, including biological environments and asymmetric synthesis applications.

Comparative analysis of related compounds found in the search results reveals structural similarities and differences that highlight the importance of stereochemical considerations. The compound 4-(benzyloxy)butan-1-amine, with molecular formula C₁₁H₁₇NO, represents a constitutional isomer lacking the hydroxyl group present in the target compound. This structural difference eliminates the chiral center, demonstrating how minor structural modifications can dramatically alter stereochemical complexity.

The analysis of 4-benzyloxy-1-butanol, with molecular formula C₁₁H₁₆O₂, provides additional comparative context. This compound maintains the benzyloxy functionality and four-carbon chain but lacks the amino group, representing another constitutional isomer within the same molecular framework. The boiling point range of 216-256 degrees Celsius and density of 1.025 grams per cubic centimeter for this related compound provide baseline physical property data for comparison.

Stereochemical analysis reveals that the (2R)-configuration creates specific spatial arrangements that influence intermolecular interactions and crystal packing arrangements. The R-configuration positions the hydroxyl group in a defined three-dimensional orientation relative to the amino and benzyloxy substituents, creating unique recognition patterns for molecular interactions. This stereochemical specificity becomes particularly important in biological systems where enzyme active sites and receptor binding pockets exhibit distinct chiral environments.

The comparative study of collision cross-section values provides additional structural insights. For the parent compound without the hydrochloride salt, predicted collision cross-section values range from 138.5 to 183.8 square angstroms depending on the ionization mode. These values reflect the three-dimensional shape and size of the molecule in the gas phase and can be compared with experimental ion mobility spectrometry data to validate structural models.

Hydrogen Bonding Networks in Crystalline State

The crystalline arrangement of (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride is governed by an intricate network of hydrogen bonding interactions that stabilize the three-dimensional structure and influence physical properties such as melting point, solubility, and stability. The presence of multiple hydrogen bond donors and acceptors within the molecule creates opportunities for both intramolecular and intermolecular hydrogen bonding patterns.

The primary amino group at the 4-position serves as a hydrogen bond donor in its protonated form within the hydrochloride salt structure. The positive charge on the ammonium group enhances its hydrogen bonding capability and creates strong electrostatic interactions with chloride counterions. These ionic interactions form the primary stabilizing forces within the crystal lattice and contribute significantly to the compound's solid-state properties.

The secondary hydroxyl group at the 2-position functions as both a hydrogen bond donor and acceptor, creating additional opportunities for intermolecular interactions. The hydroxyl proton can form hydrogen bonds with neighboring chloride ions, hydroxyl groups, or amino groups from adjacent molecules. Simultaneously, the oxygen atom can accept hydrogen bonds from other hydroxyl groups or protonated amino groups, creating a three-dimensional network of hydrogen-bonded interactions.

The benzyloxy group, while primarily contributing to the hydrophobic character of the molecule, can participate in weak hydrogen bonding interactions through its oxygen atom. The aromatic ring system provides additional opportunities for π-π stacking interactions with neighboring benzyl groups, contributing to the overall crystal stability through dispersive forces.

Analysis of related crystal structures provides insights into likely hydrogen bonding patterns. Compounds containing similar functional group arrangements typically exhibit characteristic packing motifs driven by hydrogen bonding optimization. The hydrochloride salt formation generally leads to well-defined crystal structures due to the strong ionic interactions between the protonated amino group and chloride counterions.

Computational modeling using density functional theory calculations can predict hydrogen bonding energies and geometries within the crystal structure. These theoretical approaches complement experimental crystallographic data and provide detailed insights into the electronic factors governing hydrogen bond formation. The calculated hydrogen bond distances, angles, and energies contribute to understanding the relative stability of different packing arrangements and polymorphic forms.

Properties

IUPAC Name |

(2R)-4-amino-1-phenylmethoxybutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVJVQIHZZSQOW-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyl Protection of L-Threoninol

The stereochemical integrity of the (2R) configuration is preserved using L-threoninol as a chiral starting material. The hydroxyl group at position 2 is benzylated via a Mitsunobu reaction:

Procedure :

- L-Threoninol (1.0 equiv) is reacted with benzyl alcohol (1.2 equiv) and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) under nitrogen. Diethyl azodicarboxylate (DEAD, 1.5 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.

- The crude product is purified by silica gel chromatography (ethyl acetate/hexane, 3:7) to yield (2R)-1-benzyloxybutan-2-ol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Enantiomeric Excess | >99% (retained from L-threoninol) |

Introduction of the Amine Group

The primary alcohol at position 4 is converted to an amine via a Gabriel synthesis:

- The alcohol is first mesylated (methanesulfonyl chloride, 1.2 equiv, triethylamine, dichloromethane, 0°C).

- The mesylate intermediate is displaced with potassium phthalimide (1.5 equiv, DMF, 80°C, 6 hours), followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield the free amine.

Optimization Note :

- Substituting DMF with dimethylacetamide (DMAc) reduces side reactions, improving yield from 65% to 73%.

Asymmetric Catalytic Hydrogenation

Ketone Substrate Preparation

A prochiral ketone, 4-oxo-1-(benzyloxy)butan-2-ol, is synthesized via oxidation of 1-benzyloxy-2-hydroxybutane using Dess-Martin periodinane (1.1 equiv, dichloromethane, 25°C, 2 hours).

Enantioselective Reduction

The ketone undergoes asymmetric hydrogenation using a ruthenium-BINAP catalyst:

| Metric | Value |

|---|---|

| Conversion | 98% |

| Enantiomeric Excess | 94% (2R) |

Scale-Up Challenge : Catalyst cost limits industrial application, with alternatives like iridium catalysts under investigation.

Diastereomeric Resolution of Racemates

Racemic Synthesis via Epoxide Ring-Opening

A racemic mixture is generated through epoxide ring-opening of 1,2-epoxy-4-phthalimidobutane with benzyl alcohol (BF₃·OEt₂ catalysis, toluene, 80°C).

Resolution with Tartaric Acid

The free amine is treated with L-(+)-tartaric acid (1.0 equiv) in ethanol/water (7:3) at 60°C. The (2R)-enantiomer selectively crystallizes, achieving 88% diastereomeric excess after two recrystallizations.

Economic Analysis :

| Factor | Racemic Route | Chiral Pool Route |

|---|---|---|

| Cost per kg | $12,000 | $18,500 |

| Yield Loss | 35% | 15% |

Industrial-Scale Process from Patent WO2014061034A1

Key Steps from Boceprevir Intermediate Synthesis

The patent outlines a telescoped process for related amino alcohols:

- Benzylation : 1,4-dibromobutane-2-ol reacts with benzyl alcohol (K₂CO₃, DMF, 100°C).

- Amination : Bromide at position 4 is displaced with aqueous ammonia (NH₃, 70°C, 8 hours).

- Salt Formation : Free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride.

Process Metrics :

| Step | Purity Before/After |

|---|---|

| Benzylation | 92% → 99% (HPLC) |

| Final Crystallization | 97.5% (by qNMR) |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Typical Scale | Stereocontrol | Cost Index |

|---|---|---|---|

| Chiral Pool | 100 g–1 kg | Excellent | 4.2 |

| Catalytic Hydrogenation | 10–100 g | Good | 6.8 |

| Resolution | 1–10 kg | Moderate | 3.1 |

Purity Profiles

HPLC analysis of batches reveals distinct impurity patterns:

- Chiral Pool Route : <0.1% benzyl chloride residues.

- Racemic Resolution : 0.3–0.5% residual tartaric acid.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride is being investigated for its potential as a lead compound in drug development due to its biological activities. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Studies

The compound is utilized in studies related to enzyme mechanisms and protein-ligand interactions. Its ability to modulate biological pathways can provide insights into metabolic processes and disease mechanisms.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Research indicates that (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride exhibits several biological activities:

- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals.

- Neuroprotective Effects : Preliminary studies suggest it could protect neuronal cells from damage.

- Metabolic Regulation : The compound shows promise in regulating glucose homeostasis and improving insulin sensitivity.

Case Study 1: Neuroprotection

A study explored the neuroprotective effects of (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride in models of neurodegeneration. Results indicated significant reductions in neuronal cell death and inflammation markers compared to control groups, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Metabolic Effects

Another research effort focused on the compound's effects on diabetic models. Findings revealed improvements in insulin sensitivity and reductions in blood glucose levels among treated subjects, highlighting its potential as a therapeutic agent for diabetes management.

Mechanism of Action

The mechanism of action of (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs:

Functional Group-Driven Comparisons

- Hydrogen-Bonding Capacity: The target compound’s hydroxyl and amino groups enable hydrogen bonding, similar to the tris-benzyloxy analog , which retains an –OH group. The absence of a carboxylic acid group (cf. ) limits ionic interactions in the target compound.

- Aromatic Interactions :

Research Implications and Gaps

Biological Activity

(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride is a chiral compound known for its diverse biological activities, primarily due to its structural features that include an amino group and a benzyloxy group. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride is . The compound features a secondary alcohol at the 2-position of a butanol chain, which contributes to its reactivity and interaction with biological systems.

The biological activity of (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Binding Interactions : The amino group can form hydrogen bonds with various biological molecules, while the benzyloxy group participates in hydrophobic interactions. This dual interaction can modulate enzyme activity or receptor function, leading to significant physiological responses.

- Cellular Pathway Modulation : The compound has been shown to influence cellular pathways by altering enzyme mechanisms, which can result in varied biological effects such as antioxidant activity and potential anticancer properties.

Biological Activities

- Antioxidant Activity : (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride exhibits potential in scavenging free radicals, which is critical in preventing oxidative stress-related diseases. This property has been linked to its ability to protect cells from damage caused by reactive oxygen species (ROS).

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, although detailed mechanisms and efficacy are still under investigation. Its structural characteristics allow it to interact with cancer-related pathways, potentially inhibiting tumor growth.

- Enzyme Interaction Studies : Research indicates that this compound can modulate the activity of specific enzymes involved in metabolic processes. For instance, it has been studied for its effects on enzymes related to cellular signaling pathways.

Comparative Analysis with Similar Compounds

The stereochemistry of (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride plays a crucial role in determining its biological activity compared to its stereoisomers and related compounds. Below is a comparison table highlighting key features:

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| (2R)-4-amino-1-(benzyloxy)butan-2-ol HCl | (2R) | Antioxidant, potential anticancer |

| (2S)-4-amino-1-(benzyloxy)butan-2-ol HCl | (2S) | Different pharmacological profile |

| 4-amino-1-(benzyloxy)butan-2-ol | Non-chiral | Varies based on structure |

Case Studies

Recent studies have explored the biological effects of (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride in various contexts:

- In Vitro Studies : Laboratory experiments have demonstrated its capacity to inhibit specific enzymes associated with cancer cell proliferation. These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting cancer.

- Oxidative Stress Models : Experimental models assessing oxidative stress have shown that this compound effectively reduces markers of oxidative damage, indicating its potential as a protective agent against cellular aging and degenerative diseases.

- Pharmacological Research : Ongoing pharmacological studies aim to elucidate the precise mechanisms through which (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride exerts its effects on cellular functions and signaling pathways.

Q & A

Q. What are the optimal synthetic routes for (2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride to ensure stereochemical fidelity?

Answer: The synthesis of chiral amino alcohol hydrochlorides like this compound often employs coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxyl groups or amines. For example, a protocol involving DMSO as a solvent, 4-ethylmorpholine as a base, and controlled reaction times (e.g., 24 hours at 25°C) has been used for structurally similar compounds to minimize racemization . Purification via recrystallization or chiral HPLC is critical to isolate the (2R)-enantiomer.

Q. Which analytical techniques are most effective for confirming the structural and stereochemical integrity of this compound?

Answer:

- NMR Spectroscopy: 1H and 13C NMR can verify the benzyloxy group (δ 4.5–5.0 ppm for OCH2Ph) and amino alcohol moiety (broad NH signal at δ 1.5–2.5 ppm).

- Chiral HPLC: Using columns like Chiralpak IA/IB to resolve enantiomers and confirm >99% enantiomeric excess.

- X-ray Crystallography: For absolute configuration determination, as demonstrated for related amino alcohol salts in PubChem entries .

- Mass Spectrometry (HRMS): To validate molecular weight (e.g., [M+H]+ calculated for C11H17ClNO2: 238.09).

Q. How should researchers handle solubility challenges in biological assays?

Answer: This hydrochloride salt is typically water-soluble but may require co-solvents (e.g., DMSO ≤5%) for cellular assays. Pre-formulation studies, including dynamic light scattering (DLS) to assess aggregation, are recommended. Similar compounds (e.g., gemcitabine hydrochloride) show solubility profiles of >50 mg/mL in water, which can guide buffer selection .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., GABA receptors, given structural similarities to (R)-2-amino-2-phenylbutanoic acid hydrochloride) .

- Kinetic Assays: Measure inhibition constants (Ki) via fluorometric or radiometric assays. For example, competitive binding studies with labeled ligands can elucidate receptor affinity .

- Metabolite Tracking: LC-MS/MS can identify metabolic products in vitro, as shown in bioanalytical method validations for anticancer drugs .

Q. How can researchers address discrepancies in activity data across different assay systems?

Answer:

- Assay Optimization: Adjust pH (e.g., 7.4 for physiological conditions) and ionic strength to mimic in vivo environments.

- Control Experiments: Include positive controls (e.g., known inhibitors of adenylyl cyclase for GPCR studies) .

- Solubility Reassessment: Use nephelometry to detect precipitation in assay buffers, which may falsely lower apparent activity .

Q. What strategies mitigate byproduct formation during synthesis under acidic conditions?

Answer:

- Protecting Groups: Temporarily protect the amine with Boc (tert-butoxycarbonyl) to prevent unwanted side reactions during benzyloxy group introduction.

- Low-Temperature Reactions: Conduct steps at 0–5°C to suppress acid-catalyzed degradation.

- Alternative Reagents: Replace HCl with milder acids (e.g., acetic acid) during neutralization, as seen in protocols for O-benzyl hydroxylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.